5-Bromo-2,2-dimethylchroman

Overview

Description

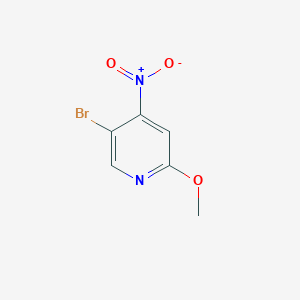

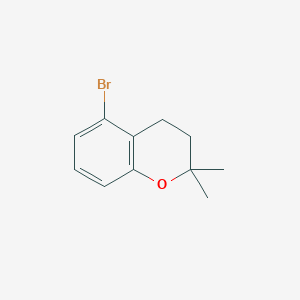

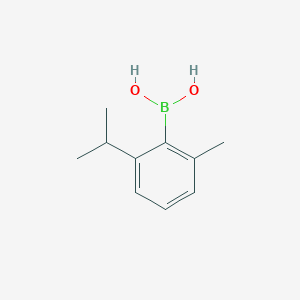

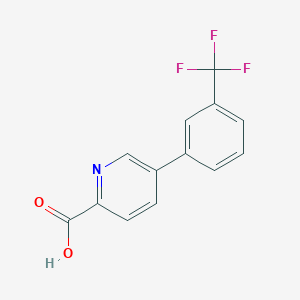

5-Bromo-2,2-dimethylchroman , also known as 5-bromo-2,2-dimethyl-2H-chromene , is a heterocyclic compound. Its chemical structure consists of a chromanone framework, which is a fusion of a benzene ring (ring A) and a dihydropyran ring (ring B). Notably, it lacks a double bond between carbon atoms 2 and 3, distinguishing it from chromone derivatives .

Synthesis Analysis

The synthesis of 5-bromo-2,2-dimethylchroman involves various methods. One approach is the cyclization of chalcones with 1-bromo-3,3-dimethylbutan-2-one , leading to the formation of 2,2-dimethylchroman-4-one-based benzofurans . Further studies are needed to optimize synthetic routes for improved yield and cost-effectiveness.

Molecular Structure Analysis

The molecular structure of 5-bromo-2,2-dimethylchroman comprises a benzene ring fused to a dihydropyranone ring. The absence of a C2-C3 double bond in the chromanone skeleton distinguishes it from chromone derivatives .

Scientific Research Applications

Metabolic Pathways and Drug Synthesis

Metabolism Study in Rats : The metabolism of psychoactive substances like 4-bromo-2,5-dimethoxyphenethylamine in rats was investigated, revealing multiple metabolic pathways. These findings are crucial for understanding the metabolic processing of similar compounds (Kanamori et al., 2002).

Synthesis of Meldrum’s Acid Derivatives : Research demonstrated the synthesis and structural analysis of compounds related to 5-bromo-2,2-dimethylchroman. Such studies provide insights into the chemical properties and potential applications in various fields, including pharmaceuticals (Kuhn et al., 2003).

Key Intermediate in Drug Manufacturing : The compound 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, closely related to 5-Bromo-2,2-dimethylchroman, is identified as a key intermediate in the synthesis of SGLT2 inhibitors, showing its importance in the development of diabetes therapies (Zhang et al., 2022).

Chemical Synthesis and Analysis

Synthesis of Complex Natural Compounds : A study on the synthesis of 2,2-dimethylchromans, which includes compounds similar to 5-Bromo-2,2-dimethylchroman, highlights their biological activities such as antitumor and antioxidant properties. This underscores the potential of these compounds in medicinal chemistry (Omoregbee et al., 2020).

Novel Antimycobacterial Agents : In the pursuit of specific antimycobacterial agents, analogues of 5-bromo-2,2-dimethylchroman were synthesized and investigated for their antimicrobial properties. Such research is essential for developing new treatments against bacterial infections (Prado et al., 2007).

Crystal Structure and Thermal Analysis : Research on the crystal structure, thermal properties, and luminescence behaviors of lanthanide complexes with compounds related to 5-bromo-2,2-dimethylchroman contributes to our understanding of these complexes' physical properties, with potential applications in materials science (Wu et al., 2018).

Future Directions

: Kamboj, S., & Singh, R. (2022). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47(6), 75–111. Read more

: Solvent-free microwave-assisted synthesis and biological evaluation of 2,2-dimethylchroman-4-one based benzofurans. Read more

: A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Read more

properties

IUPAC Name |

5-bromo-2,2-dimethyl-3,4-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWNDWHYOFPMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697410 | |

| Record name | 5-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,2-dimethylchroman | |

CAS RN |

263903-19-1 | |

| Record name | 5-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504187.png)

![1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone](/img/structure/B1504191.png)

![Octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B1504192.png)

![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1504211.png)